

2,4-Dihydroxy-3-nitropyridine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dihydroxy-3-nitropyridine**

Cat. No.: **B116508**

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2,4-Dihydroxy-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxy-3-nitropyridine, also known by its tautomeric names such as 4-hydroxy-3-nitro-1H-pyridin-2-one and 3-nitro-2,4-pyridinediol, is a pivotal intermediate in the synthesis of various pharmaceutical compounds.^{[1][2]} Its utility, particularly in the development of treatments for cardiovascular diseases, underscores the importance of a thorough understanding of its physical and chemical characteristics.^{[1][2]} This guide provides a comprehensive overview of the core physical properties of **2,4-dihydroxy-3-nitropyridine**, offering insights into its structural nuances, spectroscopic profile, and thermal behavior. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, characterization, and application in synthetic chemistry.

Molecular Structure and Tautomerism

The chemical structure of **2,4-dihydroxy-3-nitropyridine** is not static; it exists as a mixture of tautomers. This phenomenon, common in hydroxypyridines, significantly influences its physical properties and reactivity.^[3] The primary tautomeric forms are the dihydroxy form (2,4-dihydroxypyridine) and the more stable keto-enol forms (4-hydroxy-2-pyridone and 2-hydroxy-

4-pyridone). The presence of the nitro group further influences the electronic distribution within the pyridine ring.

The IUPAC name for the most common tautomer is 4-hydroxy-3-nitro-1H-pyridin-2-one.^[4] This highlights that one of the hydroxyl groups exists predominantly as a ketone.

Caption: Tautomeric equilibrium of **2,4-dihydroxy-3-nitropyridine**.

Physicochemical Properties

The fundamental physical and chemical properties of **2,4-dihydroxy-3-nitropyridine** are summarized in the table below. These properties are essential for its identification and for planning its use in chemical reactions and purification processes.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₄ N ₂ O ₄	[5]
Molecular Weight	156.10 g/mol	[5]
Appearance	Light yellow to yellow crystalline powder	[5] [6]
Density	1.7 ± 0.1 g/cm ³	[5]
Refractive Index	1.683	[5]
Polar Surface Area	95.2 Å ²	[5]
XLogP3	0.2	[5]

Thermal Properties and Stability

The thermal behavior of **2,4-dihydroxy-3-nitropyridine** is a critical consideration for its safe handling and storage. There are conflicting reports regarding its melting point, which likely points to thermal instability.

- One source reports a melting point of 265°C with decomposition.^[5]

- Another source, a patent, indicates a melting point of 183.85°C as determined by Differential Scanning Calorimetry (DSC).[\[1\]](#)

Crucially, the latter source issues a caution: this material exhibits a large exothermic reaction at the onset of melting at 262.62°C.[\[1\]](#) It is therefore recommended not to heat this substance to within 100°C of this decomposition temperature.[\[1\]](#) This thermal instability is a significant safety consideration, suggesting that the compound can decompose energetically at elevated temperatures.

Solubility Profile

Understanding the solubility of **2,4-dihydroxy-3-nitropyridine** is vital for selecting appropriate solvents for synthesis, purification, and analytical procedures.

The compound is reported to be soluble in a range of common organic solvents, including:

- Dimethyl Sulfoxide (DMSO)
- Acetone
- Chloroform
- Dichloromethane
- Ethyl Acetate[\[4\]](#)

The solubility in these solvents is consistent with its moderately polar structure. For purification by recrystallization, a solvent system would need to be empirically determined to find conditions where the compound is soluble at elevated temperatures but sparingly soluble at room or lower temperatures.

Spectroscopic Profile

The spectroscopic data for **2,4-dihydroxy-3-nitropyridine** provides a definitive fingerprint for its identification and structural confirmation. The data reflects the features of the pyridinone ring, the hydroxyl/keto groups, and the nitro group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are instrumental in elucidating the specific tautomeric form present in solution. The following data was obtained in DMSO-d₆, a common solvent for NMR analysis.

- ¹H NMR (500 MHz, DMSO-d₆): The proton spectrum shows distinct signals for the protons on the pyridine ring and the acidic protons of the hydroxyl/N-H groups.
 - δ 12.42 (broad singlet, 1H): Likely corresponds to the acidic proton of the enolic hydroxyl group.
 - δ 11.87 (singlet, 1H): Can be attributed to the N-H proton of the pyridone tautomer.
 - δ 7.42 (doublet, J=7.0 Hz, 1H): Aromatic proton on the pyridine ring.
 - δ 6.00 (doublet, J=7.2 Hz, 1H): The second aromatic proton on the pyridine ring.[5]
- ¹³C NMR (125 MHz, DMSO-d₆): The carbon spectrum reveals the five distinct carbon environments in the molecule.
 - δ 161.3, 156.9, 138.8, 128.2, 98.7: These shifts correspond to the carbons of the heterocyclic ring, including the carbonyl carbon (typically downfield) and the carbons bearing the hydroxyl and nitro groups.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The key absorption bands are consistent with the keto-enol tautomeric structure.

- 3194.9 cm⁻¹: Broad absorption characteristic of O-H stretching, and likely N-H stretching as well.[1]
- 1689.2 cm⁻¹: Strong absorption indicative of a C=O (carbonyl) stretching vibration from the pyridone tautomer.[1]
- 1616.5 cm⁻¹: Absorption corresponding to C=C stretching within the aromatic ring.[1]

- Additional bands corresponding to N-O stretching of the nitro group are also expected, typically in the 1550-1500 cm^{-1} and 1360-1290 cm^{-1} regions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

- High-Resolution Mass Spectrometry (HRMS-ESI):
 - Calculated for $\text{C}_5\text{H}_5\text{N}_2\text{O}_4$ $[\text{M}+\text{H}]^+$: 157.0249
 - Found: 157.0256[5]
- Another source also confirms the $[\text{M}+\text{H}]^+$ ion at m/z 157.[1] This data unequivocally confirms the molecular formula and molecular weight of the compound.

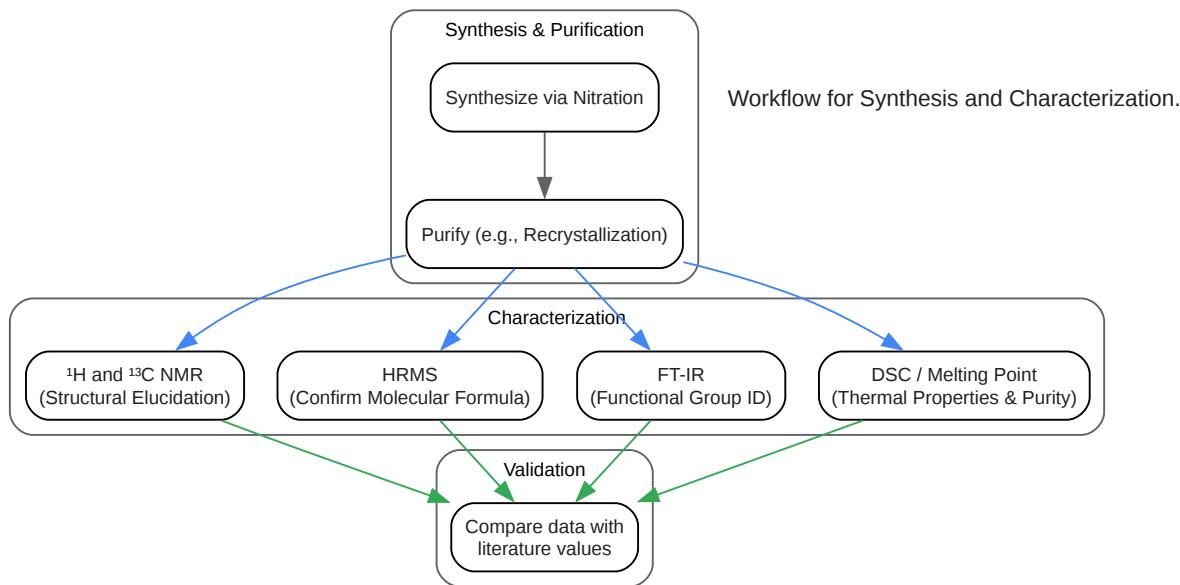
Experimental Protocols

Synthesis of 2,4-Dihydroxy-3-nitropyridine

The following protocol is adapted from literature procedures for the nitration of 2,4-dihydroxypyridine.[5]

Materials:

- 2,4-Dihydroxypyridine
- Concentrated Nitric Acid (HNO_3)
- Concentrated Sulfuric Acid (H_2SO_4)
- Crushed Ice / Deionized Water
- Reaction flask (3-necked round bottom flask)
- Magnetic stirrer and stir bar
- Ice bath


- Buchner funnel and filter paper

Procedure:

- Charge a 100 mL 3-necked round bottom flask with 2,4-dihydroxypyridine (e.g., 9.0 g, 81 mmol).
- In an ice bath, cool the flask and slowly add concentrated sulfuric acid (e.g., 30 mL) portion-wise while stirring, ensuring the temperature is maintained between 0-10°C.
- Continue stirring the mixture at room temperature for approximately 40 minutes.
- Cool the reaction mixture again to below 5°C using an ice bath.
- Slowly add fuming nitric acid (e.g., 4 mL) dropwise over a period of 1 hour, ensuring the reaction temperature does not exceed 5°C.
- After the addition is complete, slowly pour the reaction mixture into a beaker containing cold deionized water (e.g., 300 mL) or crushed ice, while stirring vigorously. The temperature should be kept below 5°C during this quenching step.
- A precipitate will form. Stir the resulting suspension at ambient temperature for 2 hours to ensure complete precipitation.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid thoroughly with cold deionized water (e.g., 100 mL).
- Dry the obtained solid under vacuum to yield **2,4-dihydroxy-3-nitropyridine** as a solid.

Physicochemical Characterization Workflow

A standard workflow for the characterization of synthesized **2,4-dihydroxy-3-nitropyridine** is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Characterization.

Safety and Handling

2,4-Dihydroxy-3-nitropyridine is classified as an irritant. Proper safety precautions must be observed during its handling and use.

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[5\]](#)[\[7\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
[\[7\]](#)
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[\[5\]](#)

- Thermal Hazard: As noted, avoid heating the material close to its decomposition temperature due to a significant exotherm.[1]

Conclusion

2,4-Dihydroxy-3-nitropyridine is a valuable chemical intermediate whose physical properties are profoundly influenced by keto-enol tautomerism and thermal instability. A comprehensive understanding of its spectroscopic signature (NMR, IR, MS), solubility, and particularly its thermal hazards, is essential for its safe and effective use in research and development. The data and protocols provided in this guide serve as a foundational resource for scientists working with this compound, enabling accurate characterization and informed handling in the pursuit of novel pharmaceutical agents.

References

- EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and **2,4-dihydroxy-3-nitropyridine** - Google P
- 3-Nitro-2(1H)-pyridinone | C5H4N2O3 | CID 22793 - PubChem
- US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google P
- SAFETY DATA SHEET - 4-Hydroxy-3-nitropyridine - Fisher Scientific
- **2,4-DIHYDROXY-3-NITROPYRIDINE** | 89282-12-2 - Echemi
- **2,4-Dihydroxy-3-nitropyridine** | CAS:89282-12-2 | BioCrick
- **2,4-Dihydroxy-3-nitropyridine** | 89282-12-2 | Tokyo Chemical Industry
- UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents | Request PDF - ResearchG
- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 2. US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 3. jir.mewaruniversity.org [jir.mewaruniversity.org]
- 4. 2,4-Dihydroxy-3-nitropyridine | CAS:89282-12-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. echemi.com [echemi.com]
- 6. 2,4-Dihydroxy-3-nitropyridine | 89282-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,4-Dihydroxy-3-nitropyridine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b116508#2-4-dihydroxy-3-nitropyridine-physical-properties\]](https://www.benchchem.com/product/b116508#2-4-dihydroxy-3-nitropyridine-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com